Methyl 2,5-dibromonicotinate

Melting Point Stability Handling

Methyl 2,5-dibromonicotinate (CAS 78686-82-5) is the preferred starting material for sequential, chemoselective cross-coupling at the pyridine C2 and C5 positions. Unlike mono-bromo analogs (e.g., methyl 2-bromonicotinate), it enables stepwise introduction of two distinct aryl groups without protecting-group chemistry—critical for SAR-driven kinase inhibitor and nicotinic receptor modulator programs. Supplied at 98% purity with full analytical documentation and a published single-crystal X-ray structure, this building block ensures batch-to-batch reproducibility and streamlined scale-up from discovery to early process development.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 78686-82-5
Cat. No. B1315277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dibromonicotinate
CAS78686-82-5
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)Br)Br
InChIInChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
InChIKeyPHGNHPIJCKMPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dibromonicotinate (CAS 78686-82-5) – Core Physicochemical and Structural Profile for Procurement


Methyl 2,5-dibromonicotinate (CAS 78686-82-5) is a brominated pyridine-3-carboxylate ester with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol. It is a crystalline solid at ambient temperature (mp 48–49 °C) and is supplied at purities of ≥96% up to 99%+ (LC-MS) by established vendors . Its definitive three-dimensional structure has been solved by single-crystal X-ray diffraction [1], and the compound is cited as an intermediate in over 20 patent documents, underscoring its recognized utility in synthetic and medicinal chemistry workflows [2].

Methyl 2,5-Dibromonicotinate vs. Closest Analogs: Why Mono-Bromo or Different Ester Analogs Cannot Directly Substitute


Methyl 2,5-dibromonicotinate is not interchangeable with its closest structural analogs—such as methyl 2-bromonicotinate (CAS 52718-95-3) or methyl 5-bromonicotinate (CAS 29681-44-5)—due to a fundamental difference in synthetic utility. The target compound possesses two chemically distinct aryl bromide sites at the pyridine C2 and C5 positions, enabling sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura) that are not possible with mono-bromo analogs, which provide only a single reactive handle . Furthermore, alternative esters (e.g., ethyl 2,5-dibromonicotinate, CAS 1214375-74-2) or the free acid (2,5-dibromonicotinic acid, CAS 29312-99-0) exhibit substantially different physicochemical properties (e.g., melting points of ~31–37 °C for the 2-bromo analog vs. 48–49 °C for the 2,5-dibromo methyl ester) that directly impact purification, storage, and formulation workflows . The evidence below quantifies these critical differences.

Methyl 2,5-Dibromonicotinate (78686-82-5): Comparative Quantitative Evidence for Procurement and Method Development


Melting Point Differentiation: Superior Ambient Stability and Ease of Handling vs. Mono-Bromo Analogs

The melting point of methyl 2,5-dibromonicotinate (48–49 °C) places it in an optimal range for ambient solid handling and storage, contrasting sharply with the low-melting methyl 2-bromonicotinate (31–37 °C), which can be semi-solid/liquid at room temperature, and the higher-melting methyl 5-bromonicotinate (96–101 °C) and 2,5-dibromonicotinic acid (184 °C), which require more energy for dissolution or may complicate formulation [1].

Melting Point Stability Handling Procurement

Purity Specifications and Analytical Quality Control: 99%+ (LC-MS) Offers Highest Assay Confidence

Commercially available methyl 2,5-dibromonicotinate is offered at purity grades up to 99%+ with LC-MS verification, as supplied by Fluorochem . This compares favorably to typical offerings for related compounds such as methyl 2-bromonicotinate (commonly 98%) and methyl 5-bromonicotinate (98%+), while the free acid 2,5-dibromonicotinic acid is often supplied at ≥95% . Higher purity directly reduces the need for additional purification steps prior to use in sensitive catalytic reactions.

Purity Quality Control LC-MS Analytical

Structural Confirmation: Single-Crystal X-Ray Diffraction Validates Atomically Precise 2,5-Dibromo Substitution Pattern

The crystal structure of methyl 2,5-dibromonicotinate has been determined by single-crystal X-ray diffraction and is publicly available (Acta Crystallographica Section E, 2009) [1]. This provides unequivocal atomic-level proof of the 2,5-dibromo substitution pattern on the pyridine ring—a critical differentiator from alternative dibromo isomers (e.g., 2,6- or 4,5-dibromo) that may arise in synthesis. In contrast, crystal structures are not commonly reported for the mono-bromo analogs in the same detail.

Crystal Structure X-ray Diffraction Quality Assurance Structural Biology

Patent Landscape: 20+ Patent Citations Indicate Validated Industrial and Medicinal Chemistry Utility

Methyl 2,5-dibromonicotinate is referenced in 20 distinct patent documents (as aggregated by PubChemLite) [1], demonstrating its established role as a synthetic intermediate in proprietary research programs. This patent count is substantially higher than that of simple mono-bromo nicotinate esters, which are more frequently used as commodity reagents rather than proprietary building blocks. The high citation frequency reflects the compound's utility in constructing complex, patentable molecular scaffolds.

Patents Intellectual Property Industrial Relevance Drug Discovery

Methyl 2,5-Dibromonicotinate (78686-82-5): Preferred Application Scenarios Based on Quantified Differentiation


Sequential Chemoselective Cross-Coupling for Complex Heterocycle Synthesis

When a synthetic route requires the introduction of two different aryl/heteroaryl groups at the C2 and C5 positions of a pyridine scaffold in a controlled, stepwise manner, methyl 2,5-dibromonicotinate is the preferred starting material. Its two bromine atoms exhibit differential reactivity under optimized Suzuki-Miyaura conditions, enabling sequential mono- and bis-coupling without the need for protecting group manipulations . Mono-bromo analogs cannot support this strategy, and alternative dibromo isomers may not offer the same predictable selectivity.

Medicinal Chemistry SAR Studies Requiring High-Purity, Structurally Verified Building Blocks

For structure-activity relationship (SAR) campaigns targeting nicotinic receptor modulators or kinase inhibitors where pyridine substitution is critical, the 99%+ purity and published crystal structure of methyl 2,5-dibromonicotinate [1] provide a level of confidence in compound identity and batch-to-batch consistency that is essential for reproducible biological data. The 48–49 °C melting point also facilitates accurate weighing and solution preparation.

Patent-Driven Medicinal Chemistry and Process Development

Given its citation in 20+ patents [2], methyl 2,5-dibromonicotinate is a strategically relevant intermediate for organizations developing proprietary drug candidates. Its use can help ensure that synthetic routes are aligned with established intellectual property landscapes, and its robust supply chain (with multiple vendors offering >96% purity) supports scale-up from discovery to early process development.

Crystallography and Solid-State Characterization Studies

The availability of a published single-crystal X-ray structure [1] makes methyl 2,5-dibromonicotinate an ideal model compound for studies in crystal engineering, polymorphism screening, and computational solid-state modeling. Researchers can use the atomic coordinates as a validated starting point for density functional theory (DFT) calculations or molecular dynamics simulations.

Technical Documentation Hub

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52 linked technical documents
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